molecular formula C17H10BrN3 B15245880 3-Bromo-5,6-diphenylpyrazine-2-carbonitrile

3-Bromo-5,6-diphenylpyrazine-2-carbonitrile

Cat. No.: B15245880
M. Wt: 336.2 g/mol
InChI Key: CRUWOOVNTBDJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

3-Bromo-5,6-diphenylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation using potassium permanganate can yield corresponding carboxylic acids.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

The major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

3-Bromo-5,6-diphenylpyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-diphenylpyrazine-2-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Bromo-5,6-diphenylpyrazine-2-carbonitrile can be compared with other similar compounds such as:

    5,6-Diphenylpyrazine-2-carbonitrile: Lacks the bromine atom, which affects its reactivity and applications.

    3-Chloro-5,6-diphenylpyrazine-2-carbonitrile: Contains a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    3-Iodo-5,6-diphenylpyrazine-2-carbonitrile:

The uniqueness of this compound lies in its specific reactivity due to the bromine atom, making it suitable for particular synthetic and research applications .

Properties

IUPAC Name

3-bromo-5,6-diphenylpyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3/c18-17-14(11-19)20-15(12-7-3-1-4-8-12)16(21-17)13-9-5-2-6-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUWOOVNTBDJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.